Vernoflexuoside
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Overview
Description
Vernoflexuoside is a sesquiterpene lactone glucoside isolated from the roots of Vernonia flexuosa Sims . This compound, along with vernoflexin, has been identified as guianolides, which are a type of sesquiterpene lactone . Sesquiterpene lactones are known for their diverse biological activities, making them significant in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation and structural elucidation of vernoflexuoside involve extracting the compound from the roots of Vernonia flexuosa Sims . The process typically includes solvent extraction followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. Most of the available data pertains to laboratory-scale extraction and purification methods .
Chemical Reactions Analysis
Types of Reactions: Vernoflexuoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: The reactions involving this compound often use common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different oxidized derivatives of this compound, while reduction could lead to the formation of reduced sesquiterpene lactones .
Scientific Research Applications
Vernoflexuoside has been studied for its biological activities, particularly its cytostatic activity and ability to induce mitotic disturbances . It has shown potential in producing symptoms of nuclear structure degeneration, making it a subject of interest in cancer research . Additionally, sesquiterpene lactones, including this compound, are being explored for their potential therapeutic applications in treating various diseases .
Mechanism of Action
The mechanism of action of vernoflexuoside involves its interaction with cellular components, leading to cytostatic effects and mitotic disturbances . The compound’s ability to interfere with nuclear structures suggests that it may target specific molecular pathways involved in cell division and proliferation .
Comparison with Similar Compounds
Uniqueness: Vernoflexuoside is unique due to its specific structure as a sesquiterpene lactone glucoside and its distinct biological activities . While similar compounds like vernoflexin share some structural similarities, this compound’s specific interactions and effects on cellular components set it apart .
Properties
CAS No. |
57576-33-7 |
---|---|
Molecular Formula |
C21H28O8 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
3,6,9-trimethylidene-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one |
InChI |
InChI=1S/C21H28O8/c1-8-4-5-11-9(2)20(26)29-19(11)15-10(3)13(6-12(8)15)27-21-18(25)17(24)16(23)14(7-22)28-21/h11-19,21-25H,1-7H2 |
InChI Key |
OIOLZODVFMMERF-UHFFFAOYSA-N |
SMILES |
C=C1CCC2C(C3C1CC(C3=C)OC4C(C(C(C(O4)CO)O)O)O)OC(=O)C2=C |
Isomeric SMILES |
C=C1CC[C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H](C3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC(=O)C2=C |
Canonical SMILES |
C=C1CCC2C(C3C1CC(C3=C)OC4C(C(C(C(O4)CO)O)O)O)OC(=O)C2=C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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